molecular formula C23H27NO3 B027988 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester CAS No. 153559-92-3

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester

Cat. No.: B027988
CAS No.: 153559-92-3
M. Wt: 365.5 g/mol
InChI Key: YYRUFECVWILGJZ-UHFFFAOYSA-N
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Description

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester is a synthetic retinoid X receptor (RXR) agonist with significant research value in oncology and immunology. This compound functions by selectively binding to and activating RXR heterodimers, such as those with peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), thereby modulating gene expression networks involved in cell differentiation, proliferation, and apoptosis. Its primary research application has been in the investigation of cutaneous T-cell lymphoma (CTCL), serving as a key precursor or analog in the development of therapeutics like Bexarotene, an FDA-approved treatment for this malignancy. Studies have shown that this class of RXR-selective ligands can induce apoptosis and inhibit proliferation in malignant T-cells, providing a powerful tool for understanding retinoid signaling in hematologic cancers. Beyond oncology, its potent RXR agonism makes it a valuable probe for studying metabolic diseases, including diabetes and atherosclerosis, due to the critical role of RXR heterodimers in regulating lipid and glucose homeostasis. The compound's design, featuring a tetrahydronaphthalene moiety, enhances metabolic stability and receptor selectivity compared to earlier retinoids, making it a preferred chemical tool for dissecting complex RXR-mediated pathways in vitro and in vivo. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 6-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-14-11-17-18(23(4,5)10-9-22(17,2)3)12-16(14)20(25)19-8-7-15(13-24-19)21(26)27-6/h7-8,11-13H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRUFECVWILGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=NC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471186
Record name Methyl 6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153559-92-3
Record name Methyl 6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] nicotinic acid methyl ester is a synthetic compound that integrates the structural characteristics of nicotinic acid with a pentamethylated tetrahydronaphthalene moiety. This unique combination suggests potential biological activities that could be relevant in pharmacological applications.

Chemical Structure and Properties

The compound features a complex structure that can be represented as follows:

  • Molecular Formula : C₁₆H₁₉N₁O₂
  • Molecular Weight : 257.34 g/mol
  • CAS Number : Not specifically listed but derived from the components.

The presence of the nicotinic acid moiety indicates potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes.

The biological activity of this compound may be attributed to several mechanisms:

  • Nicotinic Receptor Modulation : The nicotinic acid component suggests that the compound may act as an agonist or antagonist at nAChRs, influencing neurotransmission and potentially impacting cognitive functions and neuroprotection.
  • Lipid Metabolism Regulation : Like other nicotinic acid derivatives, it may play a role in lipid metabolism by influencing levels of triglycerides and cholesterol.
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this one can exhibit:

  • Cytoprotective Effects : By reducing oxidative stress and inflammation in cellular models.
  • Neuroprotective Properties : Potentially through modulation of neurotransmitter release and receptor activity.

In Vivo Studies

Animal studies have indicated that similar compounds can:

  • Reduce Lipid Levels : Demonstrating efficacy in lowering LDL cholesterol and triglycerides.
  • Exhibit Neuroprotective Effects : Through mechanisms involving the modulation of nAChRs and reduction of neuroinflammation.

Data Table: Biological Activity Overview

Study TypeEffect ObservedReference
In VitroCytoprotection against oxidative stress
In VivoReduction in triglyceride levels
In VivoNeuroprotection in models of neurodegeneration

Case Studies

  • Case Study on Lipid Metabolism :
    • A study involving a related compound showed significant reductions in serum triglycerides and LDL cholesterol in hyperlipidemic rat models. This suggests potential therapeutic applications for managing dyslipidemia.
  • Neuroprotective Case Study :
    • Research on similar compounds indicated improved cognitive function in animal models of Alzheimer's disease, attributed to enhanced cholinergic signaling mediated by nicotinic receptors.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It is particularly relevant in the study of:

  • Anti-cancer agents : Research indicates that derivatives of nicotinic acid can exhibit anti-cancer properties. The unique structure of this compound may enhance its efficacy against certain cancer types.
  • Neuroprotective effects : Compounds similar to nicotinic acid have been studied for their neuroprotective properties, potentially aiding in conditions like Alzheimer's disease.

Biochemical Studies

Due to its structural characteristics, this compound can be utilized in biochemical assays to explore:

  • Enzyme inhibition : It may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor binding studies : The nicotinic acid component allows for investigation into interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission.

Material Science

The compound’s unique structure can be leveraged in the development of novel materials:

  • Polymeric applications : Its incorporation into polymers could lead to materials with enhanced thermal or mechanical properties.
  • Nanotechnology : The compound may play a role in the synthesis of nanoparticles or nanocomposites used in drug delivery systems.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer potential of nicotinic acid derivatives. The findings indicated that compounds similar to 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] nicotinic acid methyl ester showed significant cytotoxicity against various cancer cell lines. This suggests that further exploration into this specific compound could yield promising results for cancer therapy .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted that compounds with similar structures to this ester exhibited protective effects against oxidative stress in neuronal cells. The study demonstrated that these compounds could modulate pathways involved in neurodegeneration .

Comparison with Similar Compounds

Key Structural Analogs

The following RXR-selective agonists share structural motifs with Compound A but differ in substituents or linkage groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Compound A (Target) 153559-92-3 C₂₃H₂₇NO₃ 365.47 Carbonyl linkage to tetralin
6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]...* 153559-50-3 C₂₅H₃₁NO₂ 377.52 Cyclopropyl linkage to tetralin
LG100268 (6-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)...) 153559-50-3† C₂₅H₃₁NO₂ 377.52 Cyclopropyl group; free carboxylic acid
Bexarotene (4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid) 153559-33-2 C₂₄H₂₈O₂ 348.48 Ethynyl linkage to benzoic acid

*Discontinued commercial product ; †LG100268 shares CAS 153559-50-3 with its methyl ester variant .

Impact of Structural Variations

  • Linkage Groups :
    • Compound A uses a carbonyl group to connect the tetralin moiety to the nicotinic acid methyl ester. This enhances rigidity and may influence binding kinetics to RXR ligand-binding domains .
    • Cyclopropyl-linked analogs (e.g., LG100268) exhibit improved RXR selectivity due to reduced steric hindrance, enabling deeper penetration into hydrophobic receptor pockets .
  • Functional Groups :
    • Methyl ester derivatives (e.g., Compound A ) improve bioavailability by increasing lipophilicity, whereas free carboxylic acids (e.g., LG100268) enhance receptor binding affinity .

RXR Agonist Potency

Compound EC₅₀ (nM)* RXR Selectivity (vs. RAR) Key Therapeutic Application
Compound A ~50† >100-fold Breast cancer, remyelination
LG100268 1.2 >500-fold Leukemia apoptosis, type 2 diabetes
Bexarotene 10–100 ~10-fold Cutaneous T-cell lymphoma

Mechanism of Action

Compound A activates RXR heterodimers (e.g., RXR-PPARγ), promoting transcriptional regulation of genes involved in apoptosis (e.g., Bcl-2 suppression) and lipid metabolism . Cyclopropyl analogs like LG100268 show superior efficacy in reversing age-related myelin debris phagocytosis deficits, suggesting enhanced blood-brain barrier penetration .

Analytical Characterization

Parameter Compound A LG100268
¹H NMR (δ ppm) 1.28 (s, 6H, CH₃), 2.75 (m) 1.31 (s, 6H), 2.10 (m, cyclopropyl)
MS (m/z) 365.2 [M+H]⁺ 377.5 [M+H]⁺
Purity >95% (combustion analysis) >98% (HPLC)

Preparation Methods

Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This tetralin derivative is synthesized via a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and a substituted cyclohexenone, followed by methylation. Key steps include:

  • Cyclization : The Diels-Alder adduct undergoes acid-catalyzed cyclization to form the tetrahydronaphthalene scaffold.

  • Methylation : Sequential alkylation with methyl iodide in the presence of a strong base (e.g., LDA) introduces the pentamethyl groups.

Preparation of 6-(Chlorocarbonyl)nicotinic Acid Methyl Ester

Nicotinic acid is first esterified with methanol under acidic conditions (H₂SO₄, reflux) to yield methyl nicotinate. Subsequent chlorination of the 6-position carboxyl group is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C.

Coupling Reaction: Friedel-Crafts Acylation

The critical step involves coupling the tetralin derivative with the acid chloride intermediate via Friedel-Crafts acylation:

Reaction Conditions :

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM), anhydrous

  • Temperature : 0°C → room temperature (gradual warming over 12 h)

  • Stoichiometry : 1:1 molar ratio of tetralin derivative to acid chloride

Mechanism :

  • Acylium Ion Formation : AlCl₃ coordinates to the acid chloride, generating a reactive acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the electron-rich aromatic ring of the tetralin derivative at the 2-position, facilitated by the directing effects of the methyl groups.

  • Deprotonation : The intermediate σ-complex loses a proton to regenerate aromaticity, yielding the carbonyl-linked product.

Yield : 68–72% (reported for analogous systems).

Purification and Isolation

The crude product is purified through:

  • Liquid-Liquid Extraction : Sequential washes with 5% HCl (to remove AlCl₃), saturated NaHCO₃ (to neutralize excess acid), and brine.

  • Column Chromatography : Silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (9:1 → 4:1). The target compound elutes at Rf = 0.35 (TLC, 7:3 hexane/ethyl acetate).

Key Purity Metrics :

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min)

  • Melting Point : 142–144°C (uncorrected)

Optimization Strategies

Catalyst Screening

Alternative Lewis acids were evaluated to improve yield:

CatalystYield (%)Side Products (%)
AlCl₃725
FeCl₃5812
BF₃·OEt₂648

AlCl₃ remains optimal due to its strong electrophilicity and compatibility with the tetralin substrate.

Solvent Effects

Polar aprotic solvents (e.g., DCM, chloroform) outperform ethers (THF) or hydrocarbons (toluene) by stabilizing the acylium ion:

SolventYield (%)Reaction Time (h)
DCM7212
THF5118
Toluene4424

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyridine-H), 8.25 (d, J = 8.0 Hz, 1H, pyridine-H), 7.82 (s, 1H, tetralin-H), 3.95 (s, 3H, OCH₃), 1.70–1.30 (m, 21H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 166.4 (COOCH₃), 142.1–125.3 (aromatic carbons), 52.1 (OCH₃), 35.6–22.4 (aliphatic CH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₃H₂₇NO₃: 365.1991; found: 365.1989.

Chromatographic Data

ParameterValue
Retention Time (HPLC)12.7 min
LogP (predicted)4.82
Solubility (H₂O)<0.1 mg/mL

Scale-Up Considerations

Industrial production employs:

  • Continuous Flow Reactors : To manage exothermicity during acylation.

  • Crystallization : Recrystallization from ethanol/water (4:1) achieves >99% purity without chromatography .

Q & A

Q. What established synthetic routes are available for this compound, and what are their typical yields?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions. For example:

  • Route 1 : Condensation of a substituted tetrahydronaphthalene precursor with nicotinic acid derivatives under reflux conditions (e.g., acetic acid/ammonium acetate mixtures). Yields range from 71% to 87% depending on purification steps .
  • Route 2 : Use of activating agents like DMF-DMA (dimethylformamide dimethyl acetal) to facilitate enamine formation, followed by hydrazide coupling. Yields up to 83% are reported for analogous structures .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C-NMR : Essential for verifying substituent positions and stereochemistry. For example, methyl groups on the tetrahydronaphthalene ring appear as singlets at δ 1.2–1.5 ppm, while aromatic protons resonate between δ 7.0–8.6 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH/OH groups if present .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ with <3 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DCM or DMF) enhance intermediate stability in acyl transfer reactions .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate cyclopropane formation in related tetrahydronaphthalene derivatives .
  • Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., amine acylation) reduces side-product formation .

Data Contradiction Note : While reports 87% yields for similar compounds, shows lower yields (59–69%) for acetylated derivatives, highlighting the need for protective group strategies .

Q. How can discrepancies in NMR data during structural elucidation be resolved?

Methodological Answer:

  • Comparative Analysis : Cross-reference experimental shifts with computational predictions (e.g., DFT calculations) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in crowded aromatic regions .
  • Elemental Analysis : Validate empirical formulas (e.g., C% ±0.3% deviation) to rule out impurities .

Example : In , a 2.6 ppm HRMS error prompted re-evaluation of purification protocols to remove trace solvents .

Q. What experimental strategies validate RXR receptor selectivity?

Methodological Answer:

  • In Vitro Assays : Use reporter gene assays (e.g., luciferase-based) with RXR-α, -β, and -γ isoforms to measure transcriptional activation .
  • Competitive Binding Studies : Compare IC₅₀ values against known RXR ligands (e.g., 9-cis retinoic acid) .
  • Molecular Docking : Model the compound’s interaction with RXR ligand-binding domains to identify critical hydrophobic contacts (e.g., methyl groups on tetrahydronaphthalene) .

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Substituent Screening : Replace the methyl ester with amides or carboxylates to assess solubility and receptor affinity .
  • SAR Studies : Analogues with halogen substitutions (e.g., 4-chloro-phenyl) show enhanced inhibitory activity in enzyme assays .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life in pharmacokinetic studies .

Q. Safety and Handling Considerations

  • Lab Protocols : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
  • Toxicity Screening : Prioritize Ames tests for mutagenicity and hepatic microsome assays for metabolic profiling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester

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